![molecular formula C22H16N2O3 B4407165 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-phenylbenzamide](/img/structure/B4407165.png)
4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-phenylbenzamide
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to the core structure of 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-phenylbenzamide involves multiple steps, including condensation reactions, and reactions with hydrazine and phenyl hydrazine, yielding pyrazole derivatives with promising antibacterial activities. This synthesis process underscores the compound's potential in antimicrobial applications (Patel & Dhameliya, 2010).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives is characterized by X-ray crystallography and NMR spectroscopy, revealing complex hydrogen bonding and molecular geometry (Sakhautdinov et al., 2013). These studies provide insights into the compound's stability and reactivity, which are crucial for its potential applications.
Chemical Reactions and Properties
Chemical reactions involving this compound showcase its versatility. For instance, its derivatives undergo oxidative carbonylation in the presence of secondary amines, leading to the formation of isoindolinone and isobenzofuranimine derivatives. This reactivity pattern indicates the compound's potential in synthesizing a wide range of bioactive molecules (Mancuso et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility and thermal stability, are influenced by the compound's molecular structure. Studies on related benzamide derivatives show variations in solubility and thermal degradation temperatures, highlighting the significance of substituents and molecular conformation on these properties (Butt et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity and binding affinity, are closely linked to the molecular structure of the compound. For instance, the introduction of N-phenyl substituents results in a more planar geometry, affecting photochemical behavior and fluorescence properties, which could be exploited in material science and biological imaging applications (Yang, Chiou, & Liau, 2002).
Safety and Hazards
properties
IUPAC Name |
4-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c25-20(23-17-6-2-1-3-7-17)16-12-10-15(11-13-16)14-24-21(26)18-8-4-5-9-19(18)22(24)27/h1-13H,14H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHURHHTMBAIGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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